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Compound of Interest

Compound Name: EB 47

Cat. No.: B1147141

An in-depth technical guide on the discovery and synthesis of EB 47, a potent inhibitor of
Poly(ADP-ribose) Polymerase-1 (PARP-1), is presented for researchers, scientists, and drug
development professionals. This document outlines the foundational research, experimental
methodologies, and the key signaling pathways associated with this compound.

Discovery of EB 47

EB 47 was identified as a potent PARP-1 inhibitor in a study focused on the discovery of novel
adenosine-substituted 2,3-dihydro-1H-isoindol-1-ones.[1] The research, published in 2004 by
Jagtap et al. in Bioorganic & Medicinal Chemistry Letters, described the synthesis of a series of
compounds designed to mimic the structure of NAD+, the natural substrate of PARP-1.[1] EB
47 emerged from this series as a highly potent inhibitor, demonstrating the efficacy of linking an
isoindolinone core to an adenosine moiety through a specific piperazine and succinyl linker.[1]

Chemical and Physical Properties

The chemical and physical properties of EB 47 are summarized in the table below, providing
key data for researchers working with this compound.
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Property Value

5'-Deoxy-5'-[4-[2-[(2,3-Dihydro-1-oxo-1H-
Chemical Name isoindol-4-yl)amino]-2-oxoethyl]-1-
piperazinyl]-5'-oxoadenosine dihydrochloride

Molecular Formula C24H27N9Os - 2HCI
Molecular Weight 610.45 g/mol

CAS Number 1190332-25-2
Purity >98% (HPLC)

Soluble to 50 mM in DMSO and to 5 mM in

Solubility
water with gentle warming.

Biological Activity

EB 47 is a potent inhibitor of PARP-1 with an I1Cso value of 45 nM.[1] Its inhibitory activity
extends to other enzymes, including Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), as well
as PARP10, though with lower potency. The compound has been shown to reduce infarct

volume in a rat model of ischemia-reperfusion injury.[1]

Target ICs0 (NM)
PARP-1 45
TNKS1 410
TNKS2 45
PARP10 1,179

Experimental Protocols
Synthesis of EB 47

The synthesis of EB 47 involves a multi-step process starting from methyl-3-nitro-2-
methylbenzoate. The key steps, as described by Jagtap et al. (2004), are outlined below. Note:
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This is a summarized protocol based on the available literature. For complete, detailed
instructions, consulting the original publication is recommended.

e Preparation of the Isoindolinone Core: The synthesis begins with the preparation of the 4-(N-
acyl)-2,3-dihydro-1H-isoindol-1-one scaffold. This is achieved through a series of reactions
starting with methyl-3-nitro-2-methylbenzoate.

o Linker Attachment: A piperazine linker is introduced to the isoindolinone core.

e Coupling with Adenosine Derivative: The isoindolinone-piperazine intermediate is then
coupled with a modified adenosine molecule. Specifically, a succinyl linker is used to connect
the two moieties.

« Purification: The final compound, EB 47, is purified using high-performance liquid
chromatography (HPLC).

PARP-1 Inhibition Assay

The inhibitory activity of EB 47 against PARP-1 was determined using a standard enzymatic
assay. The general protocol is as follows:

o Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant
human PARP-1 enzyme, activated DNA (to stimulate enzyme activity), and a buffer solution.

« Inhibitor Addition: Varying concentrations of EB 47 are added to the reaction mixture.

o Substrate Addition: The reaction is initiated by the addition of the substrate, NAD+
(nicotinamide adenine dinucleotide), which is typically radiolabeled (e.g., with 32P) to allow for
quantification of the product.

 Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific
period to allow for the PARP-1 catalyzed poly(ADP-ribosyl)ation of a target protein, such as
histone H1.

¢ Reaction Termination and Product Quantification: The reaction is stopped, and the amount of
radiolabeled ADP-ribose incorporated into the target protein is measured. This is often done
by precipitating the protein and measuring its radioactivity using a scintillation counter.
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e |ICso Determination: The concentration of EB 47 that inhibits 50% of the PARP-1 activity (the
ICso0 value) is calculated by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Signaling Pathways and Experimental Workflows

EB 47 exerts its biological effects by inhibiting PARP-1, a key enzyme in the DNA damage
response (DDR) and other cellular processes. The following diagrams illustrate the PARP-1
signaling pathway and a general workflow for evaluating PARP-1 inhibitors.
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Caption: PARP-1 Signaling Pathway in DNA Damage Response.
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Caption: General Workflow for the Evaluation of PARP-1 Inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b1147141?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

